1-Chloropyrido[3,4-d]pyridazin-4(3H)-one
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Overview
Description
1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring with a chlorine atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 3-chloropyridine-2-carboxylic acid and hydrazine hydrate can yield the desired compound through a cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-Chloropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological target involved .
Comparison with Similar Compounds
Pyrido[2,3-d]pyridazine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[3,4-d]pyridazine: A related compound with a pyrazole ring fused to a pyridazine ring.
Uniqueness: 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
1-chloro-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12) |
InChI Key |
GWSWZKKINHJXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NNC2=O)Cl |
Origin of Product |
United States |
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